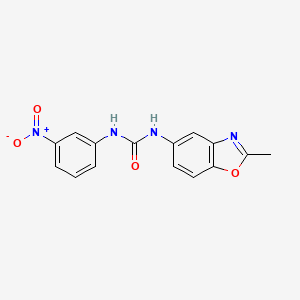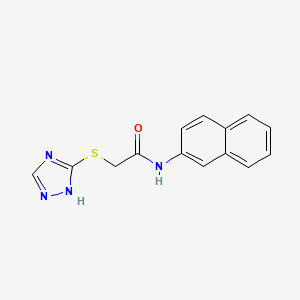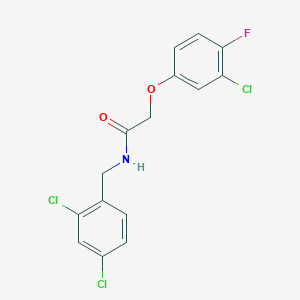
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea, also known as MNBU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been synthesized and studied for its various biochemical and physiological effects. MNBU has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is not fully understood. However, it has been suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea inhibits the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
実験室実験の利点と制限
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been found to be relatively non-toxic, which makes it a safer alternative to other compounds that may have toxic effects. However, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several potential future directions for scientific research. It could be further studied for its anticancer properties, particularly in the treatment of specific types of cancer. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could also be studied for its anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could be further modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
In conclusion, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is a urea derivative that has been extensively studied for its potential applications in scientific research. It has been found to have anticancer and anti-inflammatory properties, and could have potential applications in the treatment of various diseases. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments, but also has some limitations. Further research on N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could lead to new therapeutic agents for the treatment of various diseases.
合成法
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea can be synthesized using various methods, including the reaction of 2-amino-5-methylbenzoxazole with 3-nitrobenzoyl chloride in the presence of a base. This reaction produces N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea as a white crystalline solid with a melting point of 222-224°C. The purity of the compound can be determined using various analytical techniques, such as HPLC and NMR spectroscopy.
科学的研究の応用
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties, as it inhibits the growth and proliferation of cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-9-16-13-8-11(5-6-14(13)23-9)18-15(20)17-10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDOJKHNIVGABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)



![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)